

Physical and chemical properties of "Methyl 4-chlorothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chlorothiophene-2-carboxylate

Cat. No.: B1281741

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its emerging role in anticancer research through modulation of the p53 signaling pathway.

Introduction

Thiophene-containing compounds are a prominent class of heterocyclic molecules that are integral to numerous pharmaceuticals and functional materials. The incorporation of a thiophene ring can significantly influence a molecule's biological activity and physicochemical properties. **Methyl 4-chlorothiophene-2-carboxylate**, a halogenated derivative, serves as a versatile building block in organic synthesis, offering a reactive scaffold for the development of novel therapeutic agents and specialized polymers. This guide aims to consolidate the

available technical information on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of **Methyl 4-chlorothiophene-2-carboxylate** is fundamental for its application in research and development.

Physical Properties

Quantitative physical data for **Methyl 4-chlorothiophene-2-carboxylate** is crucial for its handling, formulation, and use in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClO ₂ S	[1]
Molecular Weight	176.62 g/mol	[1] [2]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Density	Not available	[1]

Note: Specific experimental values for the melting point, boiling point, and density of the 4-chloro isomer are not readily available in the reviewed literature. Data for the isomeric Methyl 5-chlorothiophene-2-carboxylate are reported as a melting point of 18 °C, a boiling point of 226 °C, and a density of 1.36 g/cm³[\[3\]](#). While these values provide an estimation, they should not be considered as substitutes for the 4-chloro isomer.

Chemical Properties

The chemical reactivity of **Methyl 4-chlorothiophene-2-carboxylate** is primarily dictated by the thiophene ring, the ester functional group, and the chloro substituent. The electron-withdrawing nature of the carboxylate group deactivates the thiophene ring towards electrophilic substitution, while the chlorine atom can participate in various coupling and

substitution reactions. The ester moiety is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis, purification, and analysis of **Methyl 4-chlorothiophene-2-carboxylate**.

Synthesis

The synthesis of **Methyl 4-chlorothiophene-2-carboxylate** typically involves a two-step process: the synthesis of the precursor 4-chlorothiophene-2-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 4-chlorothiophene-2-carboxylic acid

Several synthetic routes to chlorothiophene carboxylic acids have been reported. One common approach involves the Friedel-Crafts acylation of a chlorothiophene derivative followed by oxidation[4]. Another method utilizes the halogenation of a thiophene carboxylic acid precursor[5]. A general procedure for the synthesis of a related compound, 3-chlorothiophene-2-carboxylic acid, involves the reaction of 3-hydroxy-thiophene-2-carboxylic acid methyl ester with phosphorus pentachloride[5].

Step 2: Esterification of 4-chlorothiophene-2-carboxylic acid

The esterification of the carboxylic acid to its methyl ester can be achieved through standard methods, such as Fischer esterification.

Illustrative Experimental Protocol (Fischer Esterification):

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiophene-2-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent in vacuo to obtain the crude **Methyl 4-chlorothiophene-2-carboxylate**.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

Purification Protocol (Column Chromatography):

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the top of the prepared column.
- Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
- Collect the fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield purified **Methyl 4-chlorothiophene-2-carboxylate**.

Analytical Methods

The identity and purity of **Methyl 4-chlorothiophene-2-carboxylate** can be confirmed by various spectroscopic and chromatographic techniques.

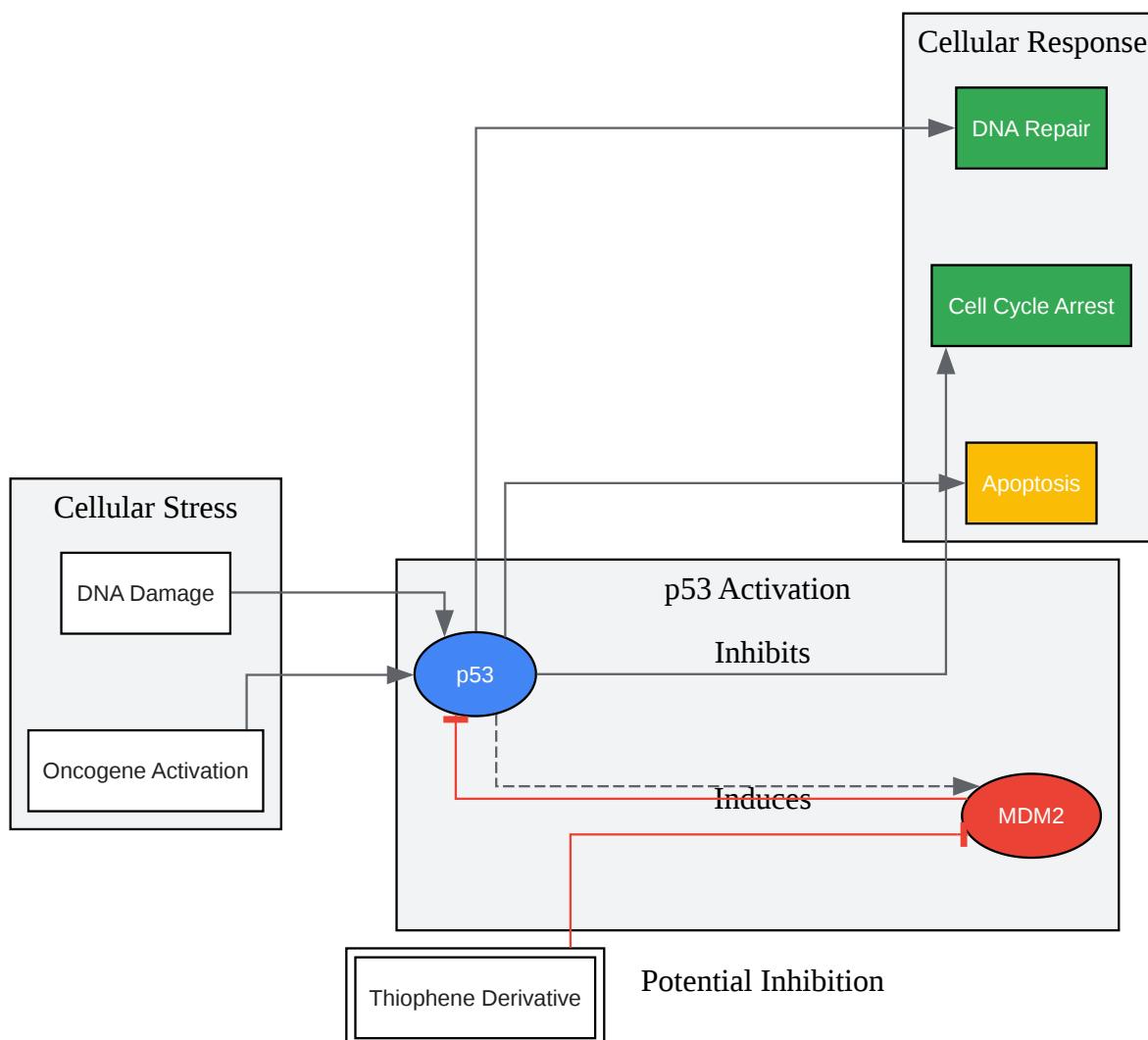
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation. The ^1H NMR spectrum is expected to show signals for the thiophene ring protons and the methyl ester protons. The ^{13}C NMR spectrum will display resonances for all carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm^{-1}), C-Cl stretching, and vibrations associated with the thiophene ring.
- Mass Spectrometry (MS): Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, which can aid in confirming its structure.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and to identify any impurities.

Spectral Data

While specific spectra for **Methyl 4-chlorothiophene-2-carboxylate** are not readily available in the reviewed literature, data from related compounds can provide an indication of the expected spectral features. For instance, the ^1H NMR spectrum of a related derivative, methyl 5-chloro-3-(chorosulfonyl)thiophene-2-carboxylate, has been reported[6]. The mass spectrum of the isomeric methyl 5-chlorothiophene-2-carboxylate is also available and shows a molecular ion peak corresponding to its molecular weight[3].

Biological Activity and Signaling Pathways

Substituted thiophenes are known to exhibit a wide range of biological activities, including anticancer properties[7][8]. Recent studies have highlighted the potential of chlorothiophene-based compounds to act as anticancer agents by modulating key signaling pathways involved in apoptosis, such as the p53 pathway[7][9].


Anticancer Activity and the p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress[10]. In many

cancers, the function of p53 is abrogated, often through its interaction with negative regulators like MDM2. The reactivation of p53 is a promising strategy for cancer therapy[11].

Chlorothiophene-based chalcones have been investigated for their anticancer activity and their ability to interact with proteins in the p53 pathway, such as MDM2 and Bcl-2[7]. These studies suggest that thiophene derivatives can induce apoptosis in cancer cells.

Below is a diagram illustrating the general mechanism of p53 activation and the potential intervention points for thiophene derivatives.

[Click to download full resolution via product page](#)

Caption: p53 signaling pathway and potential modulation by thiophene derivatives.

This logical diagram illustrates how cellular stress activates p53, which in turn can lead to cell cycle arrest, apoptosis, or DNA repair. The protein MDM2 negatively regulates p53. Thiophene derivatives may exert their anticancer effects by inhibiting MDM2, thereby promoting p53-mediated apoptosis.

Conclusion

Methyl 4-chlorothiophene-2-carboxylate is a valuable synthetic intermediate with promising applications in drug discovery, particularly in the development of novel anticancer agents. While there are still gaps in the publicly available data regarding its specific physical properties and detailed reaction protocols, the information gathered on its synthesis, analysis, and potential biological activity provides a solid foundation for further research. The emerging link between chlorothiophene derivatives and the modulation of the p53 signaling pathway warrants deeper investigation and highlights the therapeutic potential of this class of compounds. This technical guide serves as a resource to facilitate and inspire continued exploration of **Methyl 4-chlorothiophene-2-carboxylate** and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-chlorothiophene-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [m.chemsrc.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]
- 7. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. New thiophene derivative augments the antitumor activity of γ -irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Physical and chemical properties of "Methyl 4-chlorothiophene-2-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281741#physical-and-chemical-properties-of-methyl-4-chlorothiophene-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

